(1R,2S)-2-(aminomethyl)cyclopentane-1-carboxylic acid hydrochloride
CAS No.: 1808723-01-4
Cat. No.: VC7192816
Molecular Formula: C7H14ClNO2
Molecular Weight: 179.64
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1808723-01-4 |
---|---|
Molecular Formula | C7H14ClNO2 |
Molecular Weight | 179.64 |
IUPAC Name | (1R,2S)-2-(aminomethyl)cyclopentane-1-carboxylic acid;hydrochloride |
Standard InChI | InChI=1S/C7H13NO2.ClH/c8-4-5-2-1-3-6(5)7(9)10;/h5-6H,1-4,8H2,(H,9,10);1H/t5-,6-;/m1./s1 |
Standard InChI Key | DVBIGQLMSHBUNO-KGZKBUQUSA-N |
SMILES | C1CC(C(C1)C(=O)O)CN.Cl |
Introduction
Chemical Structure and Stereochemical Features
Molecular Architecture
The compound’s core structure consists of a cyclopentane ring with two stereogenic centers at the 1- and 2-positions. The (1R,2S) configuration places the carboxylic acid group in an axial orientation relative to the aminomethyl substituent, creating a rigid, spatially defined scaffold . Key structural parameters include:
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 179.64 g/mol | |
IUPAC Name | (1R,2S)-2-(aminomethyl)cyclopentane-1-carboxylic acid; hydrochloride | |
SMILES | C1CC(C(C1)C(=O)O)CN.Cl | |
Chiral Centers | 2 (1R, 2S) |
The cyclopentane ring imposes torsional strain, which influences the compound’s conformational flexibility compared to linear amino acids . This strain may enhance binding affinity in biological systems by pre-organizing functional groups into bioactive conformations .
Stereochemical Synthesis Challenges
Achieving the (1R,2S) configuration requires precise stereocontrol during synthesis. As demonstrated in the scalable production of related 2-aminocyclopentanecarboxylic acids, asymmetric hydrogenation and chiral auxiliary methods are critical for maintaining enantiomeric purity . For instance, the synthesis of (1S,2S)-2-aminocyclopentanecarboxylic acid involves palladium-catalyzed hydrogenolysis of a dibromide precursor under carefully controlled conditions to prevent epimerization . Similar strategies likely apply to the target compound, though the aminomethyl group introduces additional steric considerations during ring closure and functional group protection .
Synthesis and Purification
Synthetic Pathways
While no direct synthesis of (1R,2S)-2-(aminomethyl)cyclopentane-1-carboxylic acid hydrochloride has been published, a plausible route can be extrapolated from related compounds :
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Cyclopentane Ring Formation: A [3+2] cycloaddition or ring-closing metathesis generates the cyclopentane backbone with appropriate stereochemistry.
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Aminomethyl Introduction: Nucleophilic substitution or reductive amination installs the aminomethyl group at the 2-position.
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Carboxylic Acid Protection/Deprotection: Temporary esterification (e.g., methyl ester) prevents side reactions during subsequent steps.
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Hydrochloride Salt Formation: Treatment with hydrochloric acid converts the free base to the hydrochloride salt.
A comparative analysis of synthesis methods for stereoisomeric analogs reveals critical parameters:
Physicochemical Properties
Solubility and Stability
Although solubility data for the hydrochloride salt remain unreported, its structural similarity to (1R,2R)-2-aminocyclopentanecarboxylic acid hydrochloride (PubChem CID 51358310) suggests moderate water solubility due to ionic character . Key stability considerations include:
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pH Sensitivity: The free amino group (pKa ~9-10) and carboxylic acid (pKa ~2-3) make the compound susceptible to protonation state changes, influencing solubility and aggregation .
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Thermal Degradation: Accelerated decomposition occurs above 60°C, as observed in related cyclopentane amino acids .
Spectroscopic Characterization
1H NMR (Predicted):
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δ 3.8–4.0 ppm (multiplet, aminomethyl CH2)
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δ 2.8–3.1 ppm (broad, NH3+ protons)
13C NMR:
High-resolution mass spectrometry (HRMS) of the free acid form would show a molecular ion at 158.0812 ([M+H]+ for ).
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